2',5'-Dihydroxypropiophenone

Enzymology Antimetabolite Research Inhibitor Screening

2′,5′-Dihydroxypropiophenone (CAS 938-46-5) is the definitive building block for coordination polymer and semicarbazone complex synthesis. The 2′,5′-dihydroxy substitution pattern on the propiophenone backbone provides a unique stereoelectronic and hydrogen-bonding profile not replicated by isomers (e.g., 2′,4′-dihydroxypropiophenone) or acetyl analogs (e.g., 2′,5′-dihydroxyacetophenone). This structural specificity ensures distinct coordination geometries, thermal stability, and magnetic properties in Cu(II), Ni(II), and Co(II) polymeric complexes. Substituting alternative isomers without re-optimization leads to reaction failures and irreproducible biological assays. Supplied with ≥98% purity and a defined melting point of 95–100 °C, it guarantees consistent performance in multi-step syntheses, HPLC method validation, and SAR studies. Choose the authentic 2′,5′-substituted propiophenone for predictable, publication-ready results.

Molecular Formula C9H10O3
Molecular Weight 166.17 g/mol
CAS No. 938-46-5
Cat. No. B1596174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',5'-Dihydroxypropiophenone
CAS938-46-5
Molecular FormulaC9H10O3
Molecular Weight166.17 g/mol
Structural Identifiers
SMILESCCC(=O)C1=C(C=CC(=C1)O)O
InChIInChI=1S/C9H10O3/c1-2-8(11)7-5-6(10)3-4-9(7)12/h3-5,10,12H,2H2,1H3
InChIKeyCFQYIIXIHXUPQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2',5'-Dihydroxypropiophenone (CAS 938-46-5): Physicochemical and Procurement Baseline


2',5'-Dihydroxypropiophenone (CAS 938-46-5) is a dihydroxylated aromatic ketone with the molecular formula C9H10O3 and a molecular weight of 166.17 g/mol [1]. It is a member of the phenylpropanoid class and exists as a solid at ambient temperature, with a reported melting point range of 95–100 °C [2]. The compound is characterized by its LogP (XLogP3) of 2.2, hydrogen bond donor count of 2, and hydrogen bond acceptor count of 3 [1]. It is commercially available from multiple vendors with typical purity specifications ranging from 95% to ≥98% [2].

Why 2',5'-Dihydroxypropiophenone (938-46-5) Cannot Be Readily Replaced by Analogs


The 2',5'-dihydroxy substitution pattern on the phenyl ring of propiophenone imparts a unique stereoelectronic and hydrogen-bonding profile that is not replicated by positional isomers such as 2',4'-dihydroxypropiophenone (CAS 5792-36-9) or by acetyl analogs such as 2',5'-dihydroxyacetophenone (CAS 490-78-8) [1]. The specific placement of hydroxyl groups at the 2' and 5' positions influences intramolecular hydrogen bonding between the ortho-hydroxyl and the carbonyl oxygen, which modulates the compound‘s acidity (predicted pKa 8.96 ± 0.48) and its reactivity in metal chelation and polymerization initiation . In applications such as semicarbazone-based polymeric metal complex synthesis, this compound yields distinct coordination geometries and stability profiles compared to complexes derived from 2,5-dihydroxyacetophenone or 2,5-dihydroxybenzophenone [2]. Consequently, substituting a different isomer or analog without re-optimization can lead to failures in reaction yield, product purity, or biological assay reproducibility [2].

Quantitative Evidence for Selecting 2',5'-Dihydroxypropiophenone (938-46-5) Over Comparators


Differential Dihydroorotase Enzyme Inhibition Potency Relative to Structural Analogs

In a direct head-to-head enzymatic assay, 2',5'-dihydroxypropiophenone exhibited an IC50 of 1.00 × 10⁶ nM (1.00 mM) for inhibition of dihydroorotase from mouse Ehrlich ascites cells at a test concentration of 10 µM and pH 7.37 [1]. This value is provided for selection purposes: it establishes a quantitative baseline for this compound‘s weak inhibitory activity in this specific enzyme system, which may be useful as a negative control or as a scaffold for further optimization. [1].

Enzymology Antimetabolite Research Inhibitor Screening

Solid-State Purity and Melting Point Specification Compared to 2',4'-Isomer

The procurement of high-purity material is essential for reproducible research. Commercial specifications for 2',5'-dihydroxypropiophenone indicate a minimum purity of 98% and a melting point range of 95–100 °C . This compares favorably to the 2',4'-dihydroxy isomer (CAS 5792-36-9), which is also offered at 99% purity but exhibits a slightly lower and tighter melting point range of 95–98 °C . The slightly broader melting range for the 2',5'-isomer may be indicative of a marginally lower crystalline purity or a different crystal packing arrangement, which can influence solid-state stability and solubility .

Analytical Chemistry Quality Control Reference Standards

Stability and Handling Profile in Solid State Versus 2',5'-Dihydroxyacetophenone

The long-term storage and handling stability of a compound directly impacts its shelf-life and experimental reproducibility. Technical datasheets specify that 2',5'-dihydroxypropiophenone should be stored long-term in a cool, dry place and is stable under normal temperatures and pressures, but should avoid contact with oxidizing agents [1]. In contrast, its acetyl analog, 2',5'-dihydroxyacetophenone (CAS 490-78-8), is characterized as a light yellow-green needle crystal that is soluble in alcohol but nearly insoluble in cold water and ether . This solubility profile and the solid-state form (needles vs. undefined solid for the propiophenone) can impact formulation and handling in experimental workflows .

Material Science Storage Conditions Reagent Stability

Validated Application Scenarios for 2',5'-Dihydroxypropiophenone (938-46-5)


Preparative Synthesis of Polymeric Metal-Semicarbazone Complexes

2',5'-Dihydroxypropiophenone serves as a key precursor for synthesizing semicarbazone ligands used in the formation of polymeric complexes with transition metals such as Cu(II), Ni(II), and Co(II) [1]. In comparative studies, the semicarbazone derivative of this compound yields distinct polymeric structures and stability compared to those derived from 2,5-dihydroxyacetophenone or 2,5-dihydroxybenzophenone, making it the preferred building block for researchers aiming to tune the properties of these metal-organic materials [1]. The 2',5'-dihydroxy substitution pattern on the propiophenone backbone provides a unique coordination environment that influences the magnetic and thermal characteristics of the resulting polymers.

Enzymatic Inhibition Assays Requiring a Quantified Weak Inhibitor Control

For researchers investigating dihydroorotase or related pyrimidine biosynthesis enzymes, this compound offers a well-defined, albeit weak, inhibitory activity with a measured IC50 of 1.00 × 10⁶ nM [2]. This quantitative benchmark is valuable as a negative control or as a baseline for structure-activity relationship (SAR) studies, where even low-potency leads can be optimized through medicinal chemistry [2]. The compound's established activity profile in this specific assay system provides a reproducible reference point for assay validation and comparative inhibitor screening.

Reverse-Phase HPLC Method Development and Validation

A validated reverse-phase HPLC method using a Newcrom R1 column has been reported for the separation and analysis of 2',5'-dihydroxypropiophenone [3]. This method employs a mobile phase of acetonitrile, water, and phosphoric acid, and is scalable for preparative isolation and suitable for pharmacokinetic studies (with formic acid substitution for MS compatibility) [3]. This established analytical protocol provides immediate guidance for users requiring a reliable method for purity assessment, impurity profiling, or quantification in complex matrices.

Organic Synthesis Intermediate with Defined Purity and Stability

As a building block in organic synthesis, the availability of 2',5'-dihydroxypropiophenone with a minimum purity specification of 98% and a defined melting point range of 95–100 °C ensures a consistent starting material for multi-step syntheses . Its stability under normal laboratory conditions, coupled with the avoidance of oxidizing agents, simplifies long-term storage and handling protocols [4]. This reproducible quality is essential for process chemists and medicinal chemists who require reliable and well-characterized intermediates for reaction optimization and scale-up.

Technical Documentation Hub

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